molecular formula C18H23NO2 B2651768 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine CAS No. 940194-22-9

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine

Cat. No.: B2651768
CAS No.: 940194-22-9
M. Wt: 285.387
InChI Key: KQSAQDOESPLCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine (: 940194-22-9) is a high-purity amine derivative supplied with a guaranteed purity of 95.0% . This compound, with the molecular formula C 18 H 23 NO 2 and a molecular weight of 285.387 g/mol, is a valuable synthetic building block in organic and medicinal chemistry research . Its structure, which features a benzyloxy moiety and a secondary isopropylamine group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships. Researchers utilize this compound in the development of potential pharmacologically active molecules, leveraging its amine group for further functionalization via amide bond formation or reductive amination . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please handle with appropriate care. The compound is classified as harmful and irritating, requiring the use of personal protective equipment and adequate ventilation . For comprehensive handling and safety information, including the full set of Hazard (H302, H315, H319, H335) and Precautionary statements, please refer to the corresponding Safety Data Sheet (SDS) . The product is available for swift delivery in various pack sizes (e.g., 2 g and 10 g) .

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14(2)19-12-16-9-10-17(18(11-16)20-3)21-13-15-7-5-4-6-8-15/h4-11,14,19H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSAQDOESPLCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine typically involves a multi-step process. One common method starts with the reaction of 4-benzyloxy-3-methoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure : The compound features a complex structure characterized by the presence of a benzyloxy group, a methoxy group, and an amine moiety. Its molecular formula is C18H25NO2C_{18}H_{25}NO_2 with a molecular weight of approximately 293.4 g/mol.

Synthesis Methods : The synthesis typically involves multi-step reactions starting from 4-benzyloxy-3-methoxybenzaldehyde , which reacts with an appropriate amine under reductive amination conditions. Common reducing agents include sodium cyanoborohydride or sodium triacetoxyborohydride, often in solvents like methanol or ethanol.

Chemistry

In the field of chemistry, {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine serves as an important intermediate in the synthesis of various organic compounds. Its unique structural features allow for the exploration of diverse chemical transformations, including:

  • Oxidation : The compound can be oxidized to yield corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction : It can undergo reduction to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Biology

The biological activity of this compound is notable, with studies indicating potential interactions with biological macromolecules. Key areas of research include:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain pathogens.
  • Antioxidant Activity : The compound has shown promise in scavenging free radicals, indicating potential protective effects against oxidative stress.
  • Antiproliferative Effects : In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.

Medicine

Research is ongoing to explore its potential therapeutic applications. Some promising areas include:

  • Anti-inflammatory Effects : The compound may exhibit pharmacological activities that could be beneficial in treating inflammatory conditions.
  • Analgesic Properties : Its ability to modulate pain pathways makes it a candidate for pain management therapies.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Study : Research indicated that the compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its use in developing new antimicrobial agents.
  • Cancer Research : In vitro studies showed that it could inhibit the proliferation of specific cancer cell lines, pointing towards its potential as an anticancer therapeutic.
  • Oxidative Stress Modulation : Investigations into its antioxidant properties revealed that it effectively scavenged free radicals and reduced oxidative damage in cellular models.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Amine Group

a) Alkyl Chain Variants
  • {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine (CAS 289488-54-6): Molecular formula: C₁₉H₂₅NO₂ Key difference: Replacement of isopropyl with a butyl group increases molecular weight (307.41 g/mol) and lipophilicity .
  • 3-MeOMA (1-(3-methoxyphenyl)propan-2-ylamine): Molecular formula: C₁₁H₁₇NO Key difference: Methyl-propan-2-amine group attached to a 3-methoxyphenyl ring. Reported purity: 99.9% (HCl salt), analyzed via GC-MS and FTIR .
b) Heterocyclic Amine Derivatives
  • (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 1153383-86-8 ):
    • Molecular formula: C₁₆H₂₄N₂O₂
    • Key difference: 3-Methoxybenzyl group instead of 4-benzyloxy-3-methoxy substitution, reducing steric bulk .

Substituent Modifications on the Aromatic Ring

a) Ether/Oxy Group Variations
  • {[4-(difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine (CAS 732292-18-1): Molecular formula: C₁₀H₁₃F₂NO₂ Key difference: Difluoromethoxy group enhances metabolic stability compared to benzyloxy .
  • 3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine: Molecular formula: C₁₄H₂₃NO₃ Key difference: 2-Methoxyethoxy chain increases hydrophilicity .
b) Positional Isomers
  • 2-(3-(Benzyloxy)-4-methoxyphenyl)-N-methylethan-1-amine (CAS 36455-21-7): Molecular formula: C₁₇H₂₁NO₂ Key difference: Benzyloxy and methoxy groups swapped (3-benzyloxy-4-methoxy vs.

Salt Forms and Commercial Availability

  • {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride :
    • Offered by pharmaceutical suppliers (e.g., EOS Med Chem), though CAS and purity data are unspecified .
  • N-[4-(benzyloxy)benzyl]propan-2-amine hydrochloride (CAS 893587-61-6 ):
    • A structural analog with a simplified 4-benzyloxy substitution; molecular weight: 287.80 g/mol .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₈H₂₃NO₂ 293.38 940194-22-9 Free base; benzyloxy-methoxy substitution
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine C₁₉H₂₅NO₂ 307.41 289488-54-6 Butylamine substituent
3-MeOMA (1-(3-methoxyphenyl)propan-2-ylamine) C₁₁H₁₇NO 179.26 N/A 99.9% purity (HCl salt); GC-MS validated
(4-Allyloxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine C₂₀H₂₉N₃O₃ 359.46 880073-97-2 Morpholine ring; allyloxy group
{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine C₁₀H₁₃F₂NO₂ 233.21 732292-18-1 Difluoromethoxy substitution

Key Observations

Steric and Electronic Effects : The isopropyl group in the target compound provides moderate steric hindrance compared to morpholine or butyl derivatives, which may influence receptor binding .

Salt Forms : Hydrochloride salts are commonly available for improved solubility, though data on their stability and bioavailability are lacking .

Biological Activity

The compound {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine is a synthetic organic molecule with potential biological activities. Its unique structure, characterized by the presence of benzyloxy and methoxy groups, suggests diverse interactions with biological systems. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C16H23NO3\text{C}_{16}\text{H}_{23}\text{N}\text{O}_{3}

Synthesis Methods

The synthesis typically involves a multi-step process starting from 4-benzyloxy-3-methoxybenzaldehyde reacting with an appropriate amine under reductive amination conditions. Common reducing agents include sodium cyanoborohydride or sodium triacetoxyborohydride, often in solvents like methanol or ethanol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, potentially inhibiting the growth of certain pathogens.
  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, indicating potential protective effects against oxidative stress .
  • Antiproliferative Effects : In vitro studies have demonstrated that it may inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. For instance, it may modulate oxidative stress pathways by inhibiting certain enzymes, thereby reducing cellular damage .

Anticancer Activity

A study evaluated the antiproliferative activity of various derivatives similar to this compound. The results indicated significant inhibition of cancer cell lines with IC50 values ranging from 1.2 µM to 5.3 µM, demonstrating its potential as a therapeutic agent against cancer .

CompoundCell LineIC50 (µM)
Compound AHCT1163.7
Compound BMCF-71.2
Compound CHEK 2935.3

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties, surpassing standard antioxidants in certain tests .

Comparison with Similar Compounds

The compound's unique functional groups differentiate it from similar compounds:

Compound NameKey Features
4-(Benzyloxy)phenolLacks methoxy and amine groups
3-MethoxyphenylamineContains methoxy and amine groups
BenzylamineLacks methoxy and benzyloxy groups

Q & A

Q. What protocols quantify degradation products in long-term stability studies?

  • Methodological Answer :
  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) and analyze via UPLC-PDA .
  • Data Table :
Stress ConditionMajor Degradant (%)Identification MethodReference
UV Light, 48h8.5LC-MS
70°C, 75% RH, 7d6.2NMR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.